Cas no 34147-55-2 ((3-methylcyclohexyl)methanamine)

(3-Methylcyclohexyl)methanamine is a cyclohexane-based primary amine featuring a methyl substituent at the 3-position of the cyclohexyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility as a chiral building block. The cyclohexyl scaffold provides conformational stability, while the amine functionality allows for further derivatization, such as reductive amination or amide formation. Its lipophilic nature may enhance membrane permeability in bioactive molecules. The methyl group introduces steric and electronic effects that can influence selectivity in asymmetric synthesis. Typical applications include intermediates for agrochemicals, fragrances, and pharmacologically active compounds requiring rigid, aliphatic amine motifs.
(3-methylcyclohexyl)methanamine structure
34147-55-2 structure
Product Name:(3-methylcyclohexyl)methanamine
CAS No:34147-55-2
MF:C8H17N
MW:127.22728228569
CID:1461546
PubChem ID:18361468
Update Time:2025-10-05

(3-methylcyclohexyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylcyclohexyl)methanamine
    • cyclohexanemethanamine, 3-methyl-
    • LogP
    • CS-0251202
    • (3-methylcyclohexyl)methanamine
    • G57897
    • 34147-55-2
    • MFCD11641530
    • AKOS009459642
    • EN300-53978
    • SCHEMBL715682
    • AVBFYDXLBKBKNT-UHFFFAOYSA-N
    • AM806484
    • 3-aminomethyl-1-methylcyclohexane
    • Inchi: 1S/C8H17N/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6,9H2,1H3
    • InChI Key: AVBFYDXLBKBKNT-UHFFFAOYSA-N
    • SMILES: NCC1CCCC(C)C1

Computed Properties

  • Exact Mass: 127.13621
  • Monoisotopic Mass: 127.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

(3-methylcyclohexyl)methanamine Security Information

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Additional information on (3-methylcyclohexyl)methanamine

Research Brief on (3-methylcyclohexyl)methanamine (CAS: 34147-55-2) in Chemical Biology and Pharmaceutical Applications

(3-methylcyclohexyl)methanamine (CAS: 34147-55-2) is a cyclohexylamine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its methyl-substituted cyclohexyl ring and primary amine functional group, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, pain management, and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel sigma-1 receptor ligands. Researchers modified the (3-methylcyclohexyl)methanamine scaffold to create derivatives with enhanced binding affinity and selectivity. The methyl group at the 3-position was found to significantly influence the compound's conformational flexibility and receptor interaction, leading to improved pharmacokinetic properties in preclinical models of neuropathic pain.

In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that (3-methylcyclohexyl)methanamine derivatives showed promising activity against drug-resistant Gram-positive bacteria. The amine functionality allowed for easy conjugation with various heterocyclic systems, creating compounds that disrupted bacterial cell wall synthesis through a novel mechanism. The 34147-55-2 core structure provided optimal lipophilicity for bacterial membrane penetration while maintaining acceptable toxicity profiles in mammalian cells.

Metabolism studies of (3-methylcyclohexyl)methanamine have revealed interesting insights into its biotransformation pathways. A recent publication in Drug Metabolism and Disposition (2024) identified three primary metabolites formed through cytochrome P450-mediated oxidation and subsequent conjugation. The methyl group's position was found to significantly influence the metabolic stability, with the 3-methyl configuration showing superior resistance to oxidative degradation compared to its 2- and 4-methyl isomers.

From a synthetic chemistry perspective, several innovative routes to (3-methylcyclohexyl)methanamine have been developed. A 2023 Organic Process Research & Development paper described a continuous flow synthesis approach that improved yield (82%) and purity (>99%) while reducing environmental impact. The method utilized heterogeneous catalysis and demonstrated scalability for potential industrial production, addressing previous challenges in the large-scale preparation of this valuable intermediate.

Looking forward, (3-methylcyclohexyl)methanamine continues to show promise in multiple therapeutic areas. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules for targeted protein degradation and as a component in novel drug delivery systems. The compound's unique combination of structural features - the constrained cyclohexyl ring, strategically placed methyl group, and reactive primary amine - make it particularly valuable for addressing current challenges in drug discovery, especially in CNS therapeutics where blood-brain barrier penetration is crucial.

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